

# Spectroscopic and Synthetic Profile of Methyl 4-bromopicolinate Hydrobromide: A Technical Guide

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## Compound of Interest

Compound Name: *Methyl 4-bromopicolinate hydrobromide*

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This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for **Methyl 4-bromopicolinate hydrobromide**. The information is intended to support research and development activities where this compound is utilized as a synthetic intermediate.

## Spectroscopic Data

The following sections detail the mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) data for Methyl 4-bromopicolinate. It is important to note that while experimental data for the free base is available for some techniques, data for the hydrobromide salt is limited. Therefore, predicted data and characteristic shifts for similar structures are also discussed.

### Mass Spectrometry (MS)

Mass spectrometry of Methyl 4-bromopicolinate typically shows a characteristic isotopic pattern for bromine (approximately 1:1 ratio of  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes). The protonated molecule  $[\text{M}+\text{H}]^+$  is readily observed.

Ion	m/z (calculated)	m/z (observed)	Relative Abundance
[M(79Br)+H] <sup>+</sup>	215.96	216	~100%
[M(81Br)+H] <sup>+</sup>	217.96	218	~98%

Table 1: Mass Spectrometry Data for Methyl 4-bromopicolinate.[\[1\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of Methyl 4-bromopicolinate exhibits characteristic absorption bands corresponding to its functional groups. For the hydrobromide salt, additional broad absorptions are expected due to the pyridinium N-H bond.

Functional Group	Wavenumber (cm <sup>-1</sup> ) - Predicted for Free Base	Wavenumber (cm <sup>-1</sup> ) - Expected for Hydrobromide Salt
N-H stretch (pyridinium)	-	3200-2500 (broad)
C-H stretch (aromatic)	3100-3000	3100-3000
C-H stretch (methyl)	2950-2850	2950-2850
C=O stretch (ester)	~1725	~1730
C=N and C=C stretch (aromatic ring)	1600-1450	1600-1450
C-O stretch (ester)	1300-1100	1300-1100
C-Br stretch	700-500	700-500

Table 2: Characteristic IR Absorption Bands for Methyl 4-bromopicolinate and its Hydrobromide Salt.

Note: The IR spectrum for Methyl 4-bromopicolinate is available in the PubChem database.[\[2\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR data for Methyl 4-bromopicolinate and its hydrobromide salt were not available in the surveyed literature. The following data is predicted based on analogous structures and standard chemical shift tables. Actual experimental values may vary.

### <sup>1</sup>H NMR (Predicted)

For the hydrobromide salt, a downfield shift of the aromatic protons is expected due to the electron-withdrawing effect of the protonated nitrogen. A broad signal for the N-H proton would also be present.

Proton	Chemical Shift (δ, ppm) - Predicted for Free Base	Multiplicity	Coupling Constant (J, Hz)	Chemical Shift (δ, ppm) - Predicted for Hydrobromide Salt
H6	~8.6	d	~5.0	~8.8
H5	~7.8	dd	~5.0, 1.5	~8.0
H3	~8.2	d	~1.5	~8.4
OCH3	~3.9	s	-	~4.0
N-H	-	-	-	10-12 (broad s)

Table 3: Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>) for Methyl 4-bromopicolinate and its Hydrobromide Salt.

### <sup>13</sup>C NMR (Predicted)

Carbon	Chemical Shift ( $\delta$ , ppm) - Predicted for Free Base	Chemical Shift ( $\delta$ , ppm) - Predicted for Hydrobromide Salt
C2 (C=O)	~165	~164
C6	~150	~148
C5	~128	~130
C4	~130	~128
C3	~140	~142
OCH <sub>3</sub>	~53	~54

Table 4: Predicted <sup>13</sup>C NMR Data for Methyl 4-bromopicolinate and its Hydrobromide Salt.

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Methyl 4-bromopicolinate and its subsequent conversion to the hydrobromide salt, along with standard protocols for spectroscopic analysis.

### Synthesis of Methyl 4-bromopicolinate

This procedure is adapted from known literature methods for the synthesis of similar compounds.[\[1\]](#)

Materials:

- 4-Bromopyridine hydrochloride
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Water

- Iron(II) sulfate heptahydrate ( $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ )
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Methyl pyruvate
- 30% Aqueous hydrogen peroxide ( $\text{H}_2\text{O}_2$ )
- Ethyl acetate (EtOAc)
- Heptane
- Triethylamine

Procedure:

- 4-Bromopyridine hydrochloride is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the volume adjusted with DCM.
- Water, iron(II) sulfate heptahydrate, and concentrated sulfuric acid are added.
- In a separate flask, methyl pyruvate is treated with hydrogen peroxide at  $-10\text{ }^\circ\text{C}$ .
- The cooled peroxide mixture is added to the pyridine solution under vigorous stirring, maintaining the temperature at  $-10\text{ }^\circ\text{C}$ .
- After 15 minutes, the reaction is quenched with ice water and extracted with DCM.
- The combined organic phases are dried and concentrated under reduced pressure.
- The crude product is purified by column chromatography (gradient elution with ethyl acetate in heptane containing 0.5% triethylamine) to yield Methyl 4-bromopicolinate.

## Preparation of Methyl 4-bromopicolinate Hydrobromide

This is a general procedure for the formation of a hydrobromide salt of a pyridine derivative.

#### Materials:

- Methyl 4-bromopicolinate
- Diethyl ether (anhydrous)
- Hydrogen bromide (HBr) gas or a solution of HBr in a suitable solvent (e.g., acetic acid)

#### Procedure:

- Dissolve Methyl 4-bromopicolinate in a minimum amount of anhydrous diethyl ether.
- Cool the solution in an ice bath.
- Slowly bubble anhydrous hydrogen bromide gas through the solution or add a stoichiometric amount of a concentrated HBr solution dropwise with stirring.
- A precipitate of **Methyl 4-bromopicolinate hydrobromide** will form.
- Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

## Spectroscopic Analysis Protocols

#### NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Instrumentation: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Parameters: Use standard acquisition parameters for <sup>1</sup>H (e.g., 16-32 scans, 30° pulse angle, 1-2 second relaxation delay) and <sup>13</sup>C (e.g., 1024-4096 scans, broadband proton decoupling).

#### IR Spectroscopy:

- Sample Preparation: For the solid sample, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet.

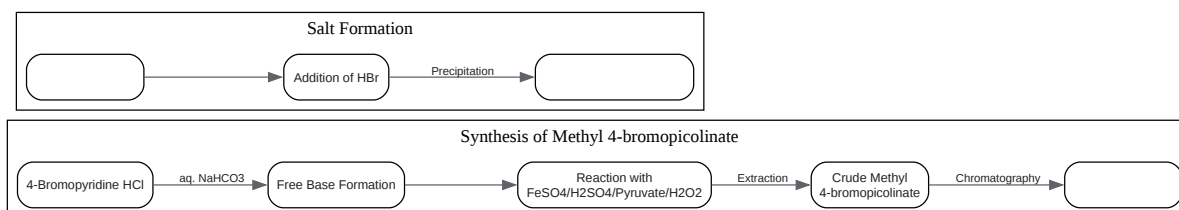
- Instrumentation: Record the spectrum on an FTIR spectrometer.
- Parameters: Typically scan from 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

#### Mass Spectrometry:

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Analyze using an Electrospray Ionization (ESI) mass spectrometer.
- Parameters: Acquire data in positive ion mode to observe the  $[\text{M}+\text{H}]^+$  ion.

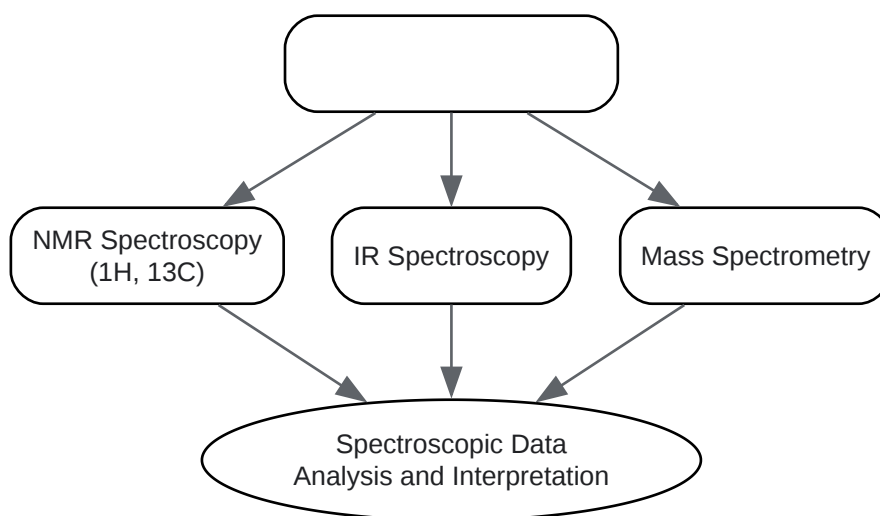
## Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.



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Caption: Synthetic workflow for Methyl 4-bromopicolinate and its hydrobromide salt.



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## References

- 1. 4-BROMO-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29681-42-3  
[chemicalbook.com]
- 2. Methyl 4-bromopicolinate | C<sub>7</sub>H<sub>6</sub>BrNO<sub>2</sub> | CID 12828947 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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